2-(Chloromethyl)-4-methoxy-6-methylpyridine
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Overview
Description
2-(Chloromethyl)-4-methoxy-6-methylpyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of a chloromethyl group at the 2-position, a methoxy group at the 4-position, and a methyl group at the 6-position of the pyridine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methoxy-6-methylpyridine can be achieved through several methods. One common approach involves the chloromethylation of 4-methoxy-6-methylpyridine. This can be done by reacting 4-methoxy-6-methylpyridine with formaldehyde and hydrochloric acid under acidic conditions. The reaction typically proceeds via the formation of an intermediate hydroxymethyl compound, which is then converted to the chloromethyl derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the reaction can be carried out in a continuous flow reactor to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-methoxy-6-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy and methyl groups can undergo oxidation under appropriate conditions, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups, such as alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminomethyl derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative .
Scientific Research Applications
2-(Chloromethyl)-4-methoxy-6-methylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-methoxy-6-methylpyridine depends on its specific application. In biological systems, the chloromethyl group can react with nucleophilic sites on biomolecules, leading to covalent modification and potential changes in biological activity . The methoxy and methyl groups can also influence the compound’s reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-1,3-dioxolane: This compound also contains a chloromethyl group but has a different heterocyclic structure.
4-Methoxy-2-methylpyridine: Similar to 2-(Chloromethyl)-4-methoxy-6-methylpyridine but lacks the chloromethyl group.
2-Chloromethyl-4-methylpyridine: Similar structure but without the methoxy group.
Uniqueness
The presence of the chloromethyl group allows for versatile chemical modifications, while the methoxy and methyl groups can influence the compound’s physical and chemical properties .
Properties
Molecular Formula |
C8H10ClNO |
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Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-(chloromethyl)-4-methoxy-6-methylpyridine |
InChI |
InChI=1S/C8H10ClNO/c1-6-3-8(11-2)4-7(5-9)10-6/h3-4H,5H2,1-2H3 |
InChI Key |
ZMIAXQOVNUEYJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)CCl)OC |
Origin of Product |
United States |
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